Bakkenolide B

Descripción

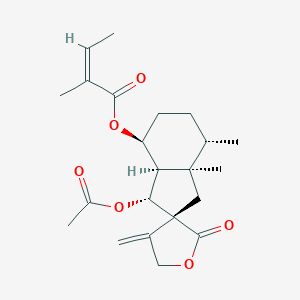

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAGQVZSHJYDED-RRIKAWJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316224 | |

| Record name | (-)-Bakkenolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18455-98-6 | |

| Record name | (-)-Bakkenolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18455-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bakkenolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Bakkenolide B: A Technical Guide for Researchers

An In-depth exploration of the extraction, purification, and mechanistic action of a promising anti-inflammatory compound from Petasites japonicus leaves.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation and characterization of Bakkenolide (B600228) B, a significant bioactive sesquiterpene lactone found in the leaves of Petasites japonicus. This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and elucidates the compound's anti-inflammatory signaling pathways.

Introduction

Petasites japonicus, commonly known as butterbur, has a long history in traditional medicine for treating various inflammatory and allergic conditions.[1][2] Modern scientific investigations have identified Bakkenolide B as one of the major bioactive constituents in the leaves of this plant.[2][3] This compound has demonstrated potent anti-allergic and anti-inflammatory properties, making it a person of interest for the development of novel therapeutic agents, particularly for conditions like asthma.[3] This guide aims to provide the necessary technical details for the successful isolation and study of this compound.

Isolation and Purification of this compound

The isolation of this compound from Petasites japonicus leaves involves a multi-step process of extraction and chromatographic purification. Two primary methods have been reported, utilizing either methanol (B129727) or ethanol (B145695) as the initial extraction solvent.

Experimental Protocols

Method 1: Methanol Extraction and Column Chromatography

-

Extraction: Dried and powdered leaves and stems of Petasites japonicus (1.6 kg) are extracted with methanol at room temperature. The extraction is performed twice, with each extraction lasting for three days. The solvent is then removed under reduced pressure at 45°C to obtain a residue.

-

Solvent Partitioning: The methanol extract is passed through a Diaion HP-20 column and partitioned successively with n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which shows potent activity, is subjected to further separation using successive column chromatography over silica (B1680970) gel and Sephadex LH-20.

-

Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Method 2: Ethanol Extraction and Column Chromatography

-

Extraction: Fresh leaves of Petasites japonicus (1.0 kg) are finely chopped and extracted three times with 70% ethanol (3 L each time) using sonication for one hour at room temperature.

-

Fractionation: The resulting extract is partitioned, and the hexane (B92381) fraction is selected for further purification.

-

Silica Gel Column Chromatography: The hexane extract is chromatographed on a silica gel column using a step gradient of acetone (B3395972) in dichloromethane (B109758) (2.5%, 15%, 25%) followed by methanol in chloroform (15%, 25%). This process yields multiple fractions.

-

Sephadex and Silica Column Chromatography: Fraction 9 from the previous step is further purified by successive separation on Sephadex and normal silica columns to yield pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data related to the yield of this compound and the parameters for its analysis by HPLC.

| Parameter | Value | Source |

| Starting Material | 1.0 kg fresh leaves | |

| Yield of this compound | 173.8 mg |

| Parameter | Value | Source |

| HPLC Column | Luna C18 | |

| Mobile Phase | Acetonitrile-water gradient (0 to 100%) | |

| Run Time | 35 min | |

| Flow Rate | 0.4 mL/min | |

| Column Temperature | 30°C | |

| UV Detection Wavelengths | 210, 215, 235, 254, 360 nm | |

| Linearity (r²) | >0.999 | |

| Recovery | 98.6% to 103.1% | |

| Limit of Detection (LOD) | 1.05 µg/mL | |

| Limit of Quantification (LOQ) | 3.38 µg/mL |

Biological Activity and Signaling Pathways

This compound exerts its anti-inflammatory and anti-allergic effects through multiple signaling pathways. It has been shown to inhibit mast cell degranulation and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, studies have elucidated its role in the activation of the AMPK/Nrf2 pathway and the inhibition of the calcineurin pathway.

AMPK/Nrf2 Signaling Pathway

This compound has been found to suppress neuroinflammatory responses by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.

Inhibition of Calcineurin Signaling Pathway

This compound has also been identified as an inhibitor of the calcineurin signaling pathway. By inhibiting this pathway, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This, in turn, suppresses the transcription of target genes like Interleukin-2 (B1167480) (IL-2), a key cytokine in the inflammatory response.

Conclusion

This technical guide provides a consolidated resource for the isolation and preliminary characterization of this compound from Petasites japonicus leaves. The detailed protocols and quantitative data presented herein should facilitate the efficient extraction and purification of this promising anti-inflammatory compound. Furthermore, the elucidation of its activity on the AMPK/Nrf2 and calcineurin signaling pathways offers a solid foundation for further research into its therapeutic potential. As with any natural product research, it is crucial to consider potential variations in compound yield based on plant origin, harvest time, and processing methods. The analytical methods described can be employed for the quality control of Petasites japonicus extracts and derived products.

References

- 1. A yeast-based screening system identified this compound contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-allergic and anti-inflammatory effects of this compound isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Petasites japonicus this compound inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Bakkenolide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide (B600228) B, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of Bakkenolide B. Furthermore, it delves into its proposed biosynthetic pathway, offering insights for future research and potential biotechnological production. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing detailed methodologies and structured data to facilitate further investigation into this promising natural compound.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Petasites, a member of the Asteraceae family. The most prominent and well-documented source is Petasites japonicus , commonly known as butterbur.[1][2][3] Various parts of the plant have been found to contain this compound, with quantitative analyses indicating a differential distribution of the compound.

Plant Species

The following Petasites species have been identified as natural sources of bakkenolides, including this compound:

-

Petasites formosanus Kitam.

-

Petasites hybridus (L.) G.Gaertn., B.Mey. & Scherb.

-

Petasites tatewakianus Kitam.

-

Petasites tricholobus Franch.

Distribution within the Plant

Quantitative studies, primarily utilizing High-Performance Liquid Chromatography (HPLC), have revealed that the concentration of this compound varies significantly among different plant organs. The leaves of Petasites japonicus have been shown to contain the highest concentration of this compound compared to the petioles and rhizomes.

Table 1: Quantitative Distribution of this compound in Petasites japonicus

| Plant Part | Relative this compound Content |

| Leaves | High |

| Petioles | Low |

| Rhizomes | Low |

Data compiled from qualitative descriptions in the literature.

Isolation and Characterization of this compound

The extraction and purification of this compound from its natural sources involve standard phytochemical techniques. The structural elucidation and quantification are typically achieved through a combination of chromatographic and spectroscopic methods.

Experimental Protocol: Isolation of this compound from Petasites japonicus Leaves

This protocol is a composite of methodologies described in the scientific literature.

2.1.1. Extraction

-

Plant Material Preparation: Fresh leaves of Petasites japonicus (1.0 kg) are collected, washed, and finely chopped using an electric mixer.

-

Solvent Extraction: The minced plant material is extracted three times with 70% ethanol (B145695) (3 L each) at room temperature for one hour per extraction, under sonication to enhance efficiency.

-

Filtration and Concentration: The ethanol extracts are pooled, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane. The n-hexane fraction, which contains this compound, is collected and dried.

2.1.2. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The dried n-hexane extract is subjected to column chromatography on silica gel. The column is eluted with a step gradient of acetone (B3395972) in dichloromethane (B109758) and methanol (B129727) in chloroform. A typical gradient might be 2.5%, 15%, and 25% acetone in dichloromethane, followed by 15% and 25% methanol in chloroform.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Sephadex LH-20 Column Chromatography: The pooled fractions are further purified on a Sephadex LH-20 column to remove pigments and other impurities.

-

Preparative HPLC (Optional): For obtaining highly pure this compound, preparative HPLC on a C18 column can be employed as a final purification step.

Experimental Protocol: Quantification of this compound by HPLC

2.2.1. Instrumentation and Conditions

-

HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

-

Column: Luna C18 (150 mm × 3.0 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient is 0-100% A over 35 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 215 nm and 254 nm.

2.2.2. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of purified this compound (1.0 mg/mL) in methanol.

-

Calibration Curve: Prepare a series of standard solutions by serial dilution of the stock solution to concentrations ranging from 31.25 µg/mL to 500 µg/mL.

-

Sample Preparation: Accurately weigh a known amount of dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Structural Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| GC-MS | Provides molecular ion peak and characteristic fragmentation pattern. |

| ¹H NMR | Reveals the number and chemical environment of protons. |

| ¹³C NMR | Shows the number and types of carbon atoms. |

| 2D NMR | Establishes the connectivity between protons and carbons, confirming the overall structure. |

Biosynthesis of this compound

The biosynthesis of this compound has not been fully elucidated in Petasites species. However, based on the well-established pathways of sesquiterpene lactone biosynthesis in the Asteraceae family, a putative pathway for this compound can be proposed. The biosynthesis is expected to involve three key classes of enzymes: terpene synthases (TPS), cytochrome P450 monooxygenases (CYP), and other modifying enzymes.

Proposed Biosynthetic Pathway

The biosynthesis of the bakkenolane skeleton is believed to proceed from farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes.

Caption: Proposed biosynthetic pathway of this compound.

Pathway Description:

-

Cyclization of FPP: A specific sesquiterpene synthase (TPS) catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form a cyclic carbocation intermediate, which is then likely converted to the eremophilane (B1244597) skeleton, yielding fukinone.

-

Oxidative Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), are proposed to follow. This includes the epoxidation of fukinone.

-

Skeletal Rearrangement: The fukinone epoxide is hypothesized to undergo a Favorskii-type rearrangement.

-

Lactone Formation: Subsequent dehydration and further oxidation lead to the formation of the characteristic γ-lactone ring, yielding a bakkenolide precursor, such as Bakkenolide A.

-

Final Hydroxylation: A final hydroxylation step, also likely catalyzed by a CYP, at a specific position on the bakkenolide scaffold would yield this compound.

Experimental Workflow for Identifying Biosynthetic Genes

The identification and functional characterization of the genes and enzymes involved in this compound biosynthesis would require a multi-step approach.

Caption: Experimental workflow for biosynthetic gene discovery.

Representative Experimental Protocols for Biosynthetic Studies

As specific protocols for Petasites are not available, the following are representative methodologies for the functional characterization of sesquiterpene synthases and cytochrome P450s from other Asteraceae species.

3.3.1. Protocol: Functional Characterization of a Sesquiterpene Synthase (TPS)

-

RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of Petasites japonicus and synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene using PCR with gene-specific primers. Clone the PCR product into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme Assay: Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.

3.3.2. Protocol: In Vitro Assay for a Cytochrome P450 (CYP)

-

Heterologous Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene in a suitable system, such as yeast or insect cells.

-

Microsome Preparation: Isolate the microsomal fraction from the expressing cells, which will contain the membrane-bound CYP and CPR enzymes.

-

Enzyme Assay: Incubate the microsomes with the putative substrate (e.g., fukinone or another bakkenolide precursor) and an NADPH-regenerating system in a suitable buffer.

-

Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by LC-MS or GC-MS to identify the hydroxylated or otherwise modified products.

Conclusion and Future Perspectives

This compound, a sesquiterpene lactone primarily found in Petasites species, holds promise for further investigation due to its biological activities. This guide has provided a detailed overview of its natural sources, along with robust protocols for its isolation, characterization, and quantification. While the complete biosynthetic pathway of this compound remains to be elucidated, a putative pathway has been proposed based on the established biosynthesis of related compounds. The provided experimental workflows and representative protocols offer a roadmap for future research aimed at identifying and characterizing the specific genes and enzymes involved in its formation. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for its sustainable production through metabolic engineering and synthetic biology approaches, thereby facilitating its further development as a potential therapeutic agent.

References

- 1. A yeast-based screening system identified this compound contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Bakkenolide B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B is a sesquiterpene lactone isolated from the leaves of Petasites japonicus, a plant traditionally used in oriental medicine.[1][2] This compound has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties.[2][3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Bakkenolide B, with a focus on its mechanism of action and relevant experimental protocols.

Physical and Chemical Properties

This compound is a crystalline solid with the following physicochemical characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₀O₆ | [1] |

| Molecular Weight | 390.47 g/mol | |

| Melting Point | 101-102 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972) |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (500 MHz, CDCl₃): Chemical shifts (δ) are reported in ppm. The spectrum shows characteristic peaks corresponding to the complex sesquiterpene structure.

-

¹³C-NMR (125 MHz, CDCl₃): The carbon spectrum further confirms the molecular skeleton of this compound.

Note: For detailed peak assignments, researchers are advised to consult specialized spectroscopic literature.

Mass Spectrometry (MS):

-

GC-MS: Used to confirm the purity and molecular weight of isolated this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around the modulation of inflammatory and immune responses.

Anti-inflammatory and Anti-allergic Effects

This compound has been shown to exert potent anti-inflammatory and anti-allergic effects through various mechanisms:

-

Inhibition of Mast Cell Degranulation: this compound concentration-dependently inhibits the release of β-hexosamidase from RBL-2H3 mast cells, a key event in the allergic response.

-

Suppression of Pro-inflammatory Enzymes: It inhibits the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages.

-

Attenuation of Airway Inflammation: In an ovalbumin-induced asthma model, this compound significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid.

Key Signaling Pathways

1. AMPK/Nrf2 Signaling Pathway:

This compound activates the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in cellular stress response and inflammation. Activation of AMPK by this compound leads to the translocation of Nrf2 to the nucleus, where it induces the expression of antioxidant and cytoprotective genes.

Caption: this compound activates the AMPK/Nrf2 signaling pathway.

2. Calcineurin-NFAT Signaling Pathway:

This compound has been identified as an inhibitor of the calcineurin pathway. Calcineurin, a calcium/calmodulin-dependent phosphatase, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2). By inhibiting this pathway, this compound can suppress T-cell activation and subsequent inflammatory responses.

Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general workflow for the extraction and isolation of this compound from Petasites japonicus leaves.

Caption: General workflow for this compound extraction and isolation.

Detailed Methodologies:

-

Extraction: Fresh leaves of P. japonicus (1.0 kg) are finely chopped and extracted with 70% ethanol (3 L x 3) using ultrasonication for one hour at room temperature. The solvent is then evaporated under reduced pressure.

-

Partitioning: The resulting residue is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The bioactive fraction (e.g., the n-hexane extract) is subjected to silica gel column chromatography. A step gradient of solvents like acetone in dichloromethane and methanol (B129727) in chloroform is used for elution to obtain multiple fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. UV detection is typically performed at 215 nm and 254 nm.

Biological Assays

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release):

-

Cell Culture: RBL-2H3 mast cells are cultured in an appropriate medium.

-

Sensitization: Cells are sensitized overnight with anti-DNP-IgE.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin.

-

Quantification: The release of β-hexosaminidase into the supernatant is measured colorimetrically.

2. Western Blot for iNOS and COX-2 Expression:

-

Cell Culture and Treatment: Mouse peritoneal macrophages or a suitable cell line (e.g., RAW 264.7) are pre-treated with this compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Total cellular protein is extracted from the cells.

-

SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anti-allergic properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as AMPK/Nrf2 and Calcineurin-NFAT, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and allergic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this bioactive compound.

References

Bakkenolide B: A Technical Whitepaper on its Mechanism of Action in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with high efficacy and favorable safety profiles. Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has emerged as a promising anti-inflammatory and anti-allergic agent.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the anti-inflammatory effects of Bakkenolide B. Evidence demonstrates its potent ability to suppress pro-inflammatory mediators by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to a significant reduction in inflammatory cytokines and enzymes, highlighting its therapeutic potential for a range of inflammatory conditions, including neuroinflammation and allergic asthma.[1][3][4]

Introduction to Inflammatory Pathways and Therapeutic Targeting

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and asthma. Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, orchestrate the inflammatory response by inducing the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Therefore, molecules that can effectively modulate these pathways are of high therapeutic interest. This compound has shown significant bioactivity in suppressing these inflammatory outputs, positioning it as a valuable candidate for further drug development.

Core Mechanism of Action: The AMPK/Nrf2 Signaling Axis

The primary anti-inflammatory mechanism of this compound is centered on the activation of the AMPK/Nrf2 signaling pathway, which plays a critical role in cellular energy homeostasis and antioxidant defense.

Activation of AMPK

This compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) in microglial cells. AMPK acts as a master regulator of cellular metabolism and stress responses. Its activation is a crucial initiating step in the anti-inflammatory cascade mediated by this compound.

Upregulation of the Nrf2/ARE Pathway

Activated AMPK subsequently promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound treatment leads to the upregulation of Nrf2 and its downstream targets within the Antioxidant Response Element (ARE), including heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). The induction of these antioxidant enzymes contributes to the reduction of reactive oxygen species (ROS), which are known to perpetuate inflammatory signaling.

Suppression of Pro-Inflammatory Mediators

The activation of the AMPK/Nrf2 axis by this compound effectively suppresses the inflammatory response triggered by stimuli like lipopolysaccharide (LPS). This is achieved through the significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12, in microglial cells. Furthermore, this compound inhibits the expression of iNOS and COX-2, key enzymes responsible for the production of nitric oxide and prostaglandins, respectively.

References

- 1. Anti-allergic and anti-inflammatory effects of this compound isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Petasites japonicus this compound inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

A Comprehensive Technical Guide to the In Vitro Bioactivity Screening of Bakkenolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro bioactivity of Bakkenolide (B600228) B, a significant sesquiterpene lactone primarily isolated from Petasites japonicus. The document synthesizes key research findings, presents detailed experimental methodologies for crucial assays, and summarizes quantitative data to facilitate comparative analysis. Furthermore, it includes visual diagrams of signaling pathways and experimental workflows to enhance understanding of the compound's mechanisms of action.

Anti-inflammatory and Anti-allergic Activity

Bakkenolide B has demonstrated potent anti-inflammatory and anti-allergic properties across various in vitro models.[1][2] Its activity is primarily attributed to the inhibition of key inflammatory mediators and the modulation of immune cell responses.

Summary of In Vitro Anti-inflammatory and Anti-allergic Effects

| Assay Type | Cell Line / Model | Key Findings | Reference |

| Mast Cell Degranulation | RBL-2H3 Mast Cells | Concentration-dependent inhibition of β-hexosamidase release. | [1][3] |

| Inflammatory Enzyme Induction | Mouse Peritoneal Macrophages | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) gene induction. | [1] |

| Pro-inflammatory Cytokine Production | Microglia | Significant reduction in the production of IL-1β, IL-6, IL-12, and TNF-α. | |

| Reactive Oxygen Species (ROS) | Microglia | Associated with a reduction in the production of reactive oxygen species. |

Experimental Protocols

1.2.1 Mast Cell Degranulation Assay (β-Hexosamidase Release)

This assay measures the release of the granular enzyme β-hexosamidase from mast cells, a key event in the allergic response.

-

Cell Culture and Sensitization: RBL-2H3 mast cells are cultured in an appropriate medium. For sensitization, cells are incubated overnight with anti-dinitrophenyl-immunoglobulin E (anti-DNP-IgE).

-

Treatment: Sensitized cells are washed and then pre-incubated with varying concentrations of this compound for a specified period (e.g., 10 minutes).

-

Challenge: Degranulation is induced by challenging the cells with a DNP-human serum albumin antigen.

-

Quantification: The supernatant is collected, and the activity of released β-hexosamidase is measured using a colorimetric substrate. The results are expressed as a percentage of the control group.

1.2.2 iNOS and COX-2 Induction Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the expression of pro-inflammatory enzymes in macrophages.

-

Cell Isolation: Peritoneal macrophages are harvested from mice.

-

Stimulation and Treatment: Macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and COX-2. Concurrently, cells are treated with various concentrations of this compound.

-

Protein Extraction and Western Blotting: After incubation, total cell lysates are prepared. Protein expression levels of iNOS and COX-2 are determined by Western blotting using specific primary antibodies against iNOS and COX-2 and a horseradish-linked secondary antibody.

-

Detection: Signals are visualized using an enhanced chemiluminescence (ECL) system.

Signaling Pathway for Anti-Neuroinflammatory Effects

This compound exerts its anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway, which in turn upregulates antioxidant enzymes and suppresses pro-inflammatory cytokine production.

Inhibition of T-Cell Activation

This compound has been identified as an inhibitor of T-cell activation through its effect on the calcineurin pathway, specifically by downregulating Interleukin-2 (IL-2) production.

Summary of Effects on T-Cell Activation

| Assay Type | Cell Line / Model | Key Findings | Reference |

| Yeast-based Screening | Saccharomyces cerevisiae (YNS17 strain) | Exhibited growth-restoring activity, suggesting inhibition of the calcineurin pathway. | |

| IL-2 Production | Jurkat (Human T-cell line) | Inhibited IL-2 production at both the gene and protein levels. | |

| Calcineurin Activity | Human recombinant calcineurin (in vitro) | Did not directly inhibit the in vitro phosphatase activity of calcineurin. |

Experimental Protocols

2.2.1 Yeast-Based Calcineurin Pathway Screening

This initial screening method uses a genetically modified yeast strain to identify compounds that interfere with the Ca2+/calcineurin signaling pathway.

-

Yeast Strain: The Saccharomyces cerevisiae YNS17 strain, which is hypersensitive to calcineurin pathway inhibition, is used.

-

Assay Principle: this compound's ability to restore growth in this strain indicates its potential as a calcineurin pathway inhibitor.

-

Confirmation: Activity is further confirmed by observing induced Li+ sensitivity in wild-type yeast cells treated with the compound.

2.2.2 IL-2 Production Assay in Jurkat Cells

This assay validates the findings from the yeast screen in a relevant human immune cell line.

-

Cell Culture: Jurkat T-cells are cultured in a suitable medium.

-

Stimulation and Treatment: Cells are stimulated to produce IL-2 (e.g., with PHA and PMA). Simultaneously, cultures are treated with various concentrations of this compound.

-

Quantification: After incubation, the supernatant is collected to measure secreted IL-2 protein levels via ELISA. For gene expression analysis, cells are harvested, RNA is extracted, and IL-2 mRNA levels are quantified using RT-qPCR.

Experimental Workflow

Cytotoxicity Assessment

Evaluating the cytotoxicity of this compound is crucial to determine its therapeutic window. Studies indicate that its effective anti-inflammatory concentrations are lower than those causing significant cytotoxicity in several cancer cell lines. A study on various bakkenolides from Petasites formosanus also explored their cytotoxic effects.

Experimental Protocols

3.1.1 MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or other relevant cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

3.1.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of LDH, a stable enzyme released from the cytosol into the culture medium upon plasma membrane damage.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains substrates that are converted by LDH to produce a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product. The amount of color is directly proportional to the number of lysed cells.

Cytotoxicity Screening Workflow

Antimicrobial Activity

While research on the direct antimicrobial activity of purified this compound is limited, studies on extracts from Petasites japonicus, its natural source, suggest potential antibacterial properties. One study found that a mixture containing the plant extract was effective against Gram-positive bacteria but less so against Gram-negative bacteria.

Summary of Antimicrobial Effects

| Assay Type | Microorganism | Key Findings | Reference |

| Agar (B569324) Diffusion | Staphylococcus aureus (Gram +) | Valid antimicrobial activity observed. | |

| Agar Diffusion | Staphylococcus epidermidis (Gram +) | Valid antimicrobial activity observed. | |

| Agar Diffusion | Escherichia coli (Gram -) | Less effective. | |

| Agar Diffusion | Pseudomonas aeruginosa (Gram -) | Less effective. |

Experimental Protocols

4.2.1 Agar Diffusion Method

This is a widely used preliminary screening method to evaluate the antimicrobial activity of a compound.

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland turbidity standard). Evenly spread the bacterial suspension over the surface of the agar plate.

-

Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of this compound onto the inoculated agar surface. A negative control (solvent) and a positive control (standard antibiotic) should be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. The size of the zone corresponds to the potency of the antimicrobial activity.

Antimicrobial Screening Workflow

References

- 1. Anti-allergic and anti-inflammatory effects of this compound isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Petasites japonicus this compound inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

Bakkenolide B: A Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has garnered significant interest for its potent anti-inflammatory and anti-allergic properties. This technical guide provides a comprehensive overview of the current understanding of Bakkenolide B's molecular targets and binding sites. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound. While direct quantitative binding affinities such as Kd values remain to be fully elucidated in the public domain, this document synthesizes the available data on its molecular interactions and functional effects, details the experimental protocols for assessing its activity, and visualizes its mechanisms of action.

Molecular Targets and Mechanism of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and immune responses. The primary molecular pathways influenced by this compound include the AMPK/Nrf2 axis and the inhibition of pro-inflammatory enzymes and cytokines.

AMPK/Nrf2 Signaling Pathway

This compound is an activator of the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular stress responses and inflammation. This compound increases the phosphorylation of AMPK, which in turn promotes the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Key downstream targets of the Nrf2 pathway that are induced by this compound include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[1] The activation of this pathway contributes significantly to the anti-neuroinflammatory properties of this compound.[1]

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production and expression of several key pro-inflammatory molecules:

-

Cytokines: It significantly reduces the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-12, and tumor necrosis factor-α (TNF-α) in microglia.[1]

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): this compound inhibits the gene induction of both iNOS and COX-2 in macrophages.[2] These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.

-

Mast Cell Degranulation: this compound concentration-dependently inhibits the degranulation of mast cells, a critical event in allergic reactions that releases histamine (B1213489) and other inflammatory mediators.[3][4]

Calcineurin Pathway

Preliminary evidence from a yeast-based screening system suggests that this compound may inhibit the calcineurin pathway.[5] This was inferred from its ability to restore growth in a specific yeast strain and induce lithium sensitivity. In human T cells (Jurkat cells), this compound inhibited the production of interleukin-2 (B1167480) (IL-2) at both the gene and protein levels.[5] However, it did not inhibit the in vitro phosphatase activity of human recombinant calcineurin, suggesting that its effect on this pathway may be indirect or target a downstream component.[5]

Quantitative Data

While specific binding constants (Kd) and half-maximal inhibitory concentrations (IC50) for this compound's direct interaction with its molecular targets are not extensively reported in the literature, the following table summarizes the known quantitative and qualitative effects. Further research is required to populate this table with more precise binding affinity data.

| Target/Process | Cell Type/System | Effect | Quantitative Data | Reference |

| Mast Cell Degranulation | RBL-2H3 mast cells | Inhibition | Concentration-dependent | [3][4] |

| iNOS Gene Induction | Mouse peritoneal macrophages | Inhibition | Not specified | [2] |

| COX-2 Gene Induction | Mouse peritoneal macrophages | Inhibition | Not specified | [2] |

| TNF-α Production | Microglia | Reduction | Significant reduction | [1] |

| IL-1β Production | Microglia | Reduction | Significant reduction | [1] |

| IL-6 Production | Microglia | Reduction | Significant reduction | [1] |

| IL-12 Production | Microglia | Reduction | Significant reduction | [1] |

| AMPK Phosphorylation | Microglia | Increase | Time- and dose-dependent | [1] |

| Nrf2 Nuclear Translocation | Microglia | Increase | Observed | [1] |

| HO-1 Expression | Microglia | Upregulation | Observed | [1] |

| NQO-1 Expression | Microglia | Upregulation | Observed | [1] |

| IL-2 Production | Jurkat T cells | Inhibition | Observed at gene and protein levels | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell culture supernatant.

1. Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Seed cells in a 24-well plate at a density of 5 x 105 cells/well and incubate overnight.

-

Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

2. This compound Treatment and Stimulation:

-

Wash the sensitized cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).

-

Add Siraganian buffer containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) to the cells and incubate for 30 minutes at 37°C.

-

Induce degranulation by adding DNP-human serum albumin (10 µg/mL) and incubate for an additional 30 minutes at 37°C.

3. Measurement of β-Hexosaminidase Activity:

-

Centrifuge the plate at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer an aliquot (e.g., 50 µL) to a new 96-well plate.

-

To determine the total cellular β-hexosaminidase, lyse the remaining cells in each well with 0.1% Triton X-100.

-

Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing the supernatant or cell lysate.

-

Incubate the plate for 1 hour at 37°C.

-

Stop the reaction by adding 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Western Blot Analysis for iNOS and COX-2

This protocol details the detection of iNOS and COX-2 protein expression in macrophages following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Protein Extraction and Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anti-allergic activities. Its mechanism of action involves the modulation of multiple key signaling pathways, including the activation of the AMPK/Nrf2 pathway and the inhibition of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. While the direct molecular binding partners and their binding affinities require further investigation through techniques such as affinity-based protein profiling and quantitative binding assays, the existing body of research provides a strong foundation for its development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise molecular interactions of this compound and accelerate its translation into clinical applications.

References

- 1. Petasites japonicus this compound inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-allergic and anti-inflammatory effects of this compound isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. A yeast-based screening system identified this compound contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Bakkenolide B: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Bakkenolide (B600228) B, a sesquiterpene lactone primarily isolated from Petasites japonicus, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties.[1][2] This technical guide provides an in-depth analysis of the current understanding of Bakkenolide B's pharmacokinetics and bioavailability, offering valuable insights for researchers, scientists, and professionals engaged in drug development. While direct and comprehensive pharmacokinetic data for this compound remains limited, this guide synthesizes available information and leverages data from structurally similar compounds to provide a robust framework for future research and development endeavors.

Pharmacokinetic Profile

Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not yet available in the public domain. However, a study on the structurally related Bakkenolide D provides valuable insights into the potential pharmacokinetic profile of this class of compounds. The following tables summarize the key pharmacokinetic parameters of Bakkenolide D in rats, which can serve as a preliminary reference for this compound.[3]

Table 1: Pharmacokinetic Parameters of Bakkenolide D in Rats Following Oral Administration (10 mg/kg)[3]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 10.1 ± 9.8 |

| Tmax (h) | 2 |

| AUC0-24h (h·ng/mL) | 72.1 ± 8.59 |

| T1/2 (h) | 11.8 ± 1.9 |

Table 2: Pharmacokinetic Parameters of Bakkenolide D in Rats Following Intravenous Administration (1 mg/kg)[3]

| Parameter | Value (Mean ± SD) |

| AUC0-24h (h·ng/mL) | 281 ± 98.4 |

| T1/2 (h) | 8.79 ± 0.63 |

| Oral Bioavailability (%) | 2.57 |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. The following sections outline the methodologies employed in the pharmacokinetic study of Bakkenolide D, which can be adapted for future investigations of this compound.

Animal Studies

Sprague-Dawley rats are commonly used for in vivo pharmacokinetic studies.[3] For oral administration, the compound is typically dissolved in a suitable vehicle, such as a mixture of propylene (B89431) glycol and saline, and administered by gavage. For intravenous administration, the compound is dissolved in a vehicle like saline containing a small percentage of ethanol (B145695) and administered via the tail vein. Blood samples are collected at predetermined time points post-administration from the jugular vein into heparinized tubes. Plasma is then separated by centrifugation and stored at -20°C until analysis.[3]

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of bakkenolides in biological matrices.[3]

-

Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. An organic solvent, such as acetonitrile, containing an internal standard is added to the plasma to precipitate proteins. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[3]

-

Chromatographic Conditions: Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.[3]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anti-inflammatory effects through the modulation of specific signaling pathways. Understanding these mechanisms is critical for elucidating its therapeutic potential.

AMPK/Nrf2 Signaling Pathway

In microglia, this compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] This activation leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn suppress the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][4]

Diagram of the this compound-mediated activation of the AMPK/Nrf2 signaling pathway.

Inhibition of Interleukin-2 (B1167480) Production

This compound has also been identified as an inhibitor of interleukin-2 (IL-2) production in human T cells.[5][6] This effect is thought to be mediated through the inhibition of the calcineurin pathway, a key signaling cascade in T-cell activation.[5][6]

Diagram illustrating the inhibition of IL-2 production by this compound via the calcineurin pathway.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for conducting a preclinical pharmacokinetic study of a compound like this compound.

A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

While the complete pharmacokinetic profile of this compound is yet to be fully elucidated, the available data on related compounds and its known mechanisms of action provide a strong foundation for its continued investigation as a promising therapeutic agent. The low oral bioavailability observed for Bakkenolide D suggests that formulation strategies may be necessary to enhance the absorption of this compound. Further research, employing the detailed methodologies outlined in this guide, is warranted to fully characterize the ADME properties of this compound and to unlock its full therapeutic potential. The visualization of its signaling pathways and a clear experimental workflow will aid researchers in designing future studies to comprehensively evaluate this potent anti-inflammatory compound.

References

- 1. Petasites japonicus this compound inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-allergic and anti-inflammatory effects of this compound isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A yeast-based screening system identified this compound contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Bakkenolide B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B is a sesquiterpenoid lactone isolated from the leaves and flower buds of Petasites japonicus.[1][2] It has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties.[1][3] This technical guide provides a comprehensive overview of Bakkenolide B, including its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. Detailed experimental protocols from key studies are provided to facilitate further research and development.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 18455-98-6 | [1] |

| Molecular Formula | C22H30O6 | |

| Molecular Weight | 390.47 g/mol | |

| IUPAC Name | [(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate | |

| Synonyms | Fukinolide, (-)-Bakkenolide B |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in preclinical studies, primarily through its modulation of inflammatory and allergic responses.

Anti-inflammatory and Anti-neuroinflammatory Effects

This compound exhibits potent anti-inflammatory activity, particularly in the context of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α. This effect is accompanied by a reduction in reactive oxygen species (ROS) production.

The primary mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) and the subsequent induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Anti-allergic and anti-inflammatory effects of this compound isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Bakkenolide B and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of Bakkenolide (B600228) B, a sesquiterpenoid lactone, and its analogs. The focus is on the enantiospecific synthesis of the key intermediate, (-)-Bakkenolide III, which serves as a versatile precursor to Bakkenolide B and other related natural products. This document details the synthetic strategy, key reactions, experimental protocols, and quantitative data. Furthermore, it explores the biological activities of this compound, particularly its anti-inflammatory properties, and visualizes the associated signaling pathway.

Introduction

Bakkenolides are a class of sesquiterpenoid lactones characterized by a hydrindane skeleton. Among them, this compound has garnered significant interest due to its notable biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects. The complex structure of this compound, featuring multiple stereocenters, presents a considerable challenge for synthetic chemists. An efficient and stereocontrolled total synthesis is crucial for enabling further investigation into its medicinal potential and for the generation of analogs with improved therapeutic properties.

This guide focuses on the enantiospecific total synthesis of (-)-Bakkenolide III, a pivotal intermediate that can be elaborated into this compound and other analogs. The synthetic approach, developed by Sha and coworkers, commences from the readily available chiral pool starting material, (S)-(+)-carvone.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy revolves around the construction of the characteristic cis-fused hydrindane skeleton of the bakkenolides. The retrosynthetic analysis reveals that this compound can be accessed from the key intermediate, Bakkenolide III. The synthesis of Bakkenolide III is envisioned to proceed via a crucial radical cyclization of an iodoketone to form the bicyclic core. This iodoketone can, in turn, be prepared from (S)-(+)-carvone through a series of stereocontrolled transformations.

Experimental Protocols: Total Synthesis of (-)-Bakkenolide III

The following protocols are adapted from the work of Sha and coworkers and provide a detailed methodology for the key transformations in the synthesis of (-)-Bakkenolide III.

Synthesis of Enone 7 from (S)-(+)-Carvone (8)

(S)-(+)-Carvone (8) is converted to the corresponding enone 7 over a multi-step sequence involving protection of the ketone, stereoselective epoxidation, and subsequent rearrangement.

Synthesis of Iodoketone 6

The key iodoketone precursor 6 is prepared from enone 7 through a conjugate addition of a suitable organocuprate, followed by trapping of the resulting enolate and subsequent iodination.

Radical Cyclization to form cis-Hydrindanone 4

This is the cornerstone of the synthesis, where the cis-fused hydrindanone skeleton is established.

-

To a solution of iodoketone 6 in benzene (B151609) is added AIBN (azobisisobutyronitrile) and n-Bu3SnH (tributyltin hydride) at room temperature.

-

The reaction mixture is heated to reflux for several hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cis-hydrindanone 4.

Conversion of cis-Hydrindanone 4 to (-)-Bakkenolide III (2a)

The cyclized product 4 is then converted to (-)-Bakkenolide III (2a ) through a series of functional group manipulations, including the introduction of the lactone moiety. This transformation typically involves steps such as Baeyer-Villiger oxidation or related lactonization protocols.

Conversion of (-)-Bakkenolide III to this compound

While the seminal work by Sha and coworkers focuses on the formal synthesis of this compound through the preparation of Bakkenolide III, the conversion of Bakkenolide III to this compound involves the introduction of an angeloyl group. This is typically achieved through esterification of the hydroxyl group in Bakkenolide III with angelic acid or a reactive derivative thereof, such as angelic anhydride (B1165640) or angeloyl chloride, in the presence of a suitable coupling agent and base.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product in the total synthesis of (-)-Bakkenolide III.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Optical Rotation [α]D |

| Enone 7 | C₁₀H₁₄O | 150.22 | - | Characteristic peaks for α,β-unsaturated ketone | - |

| Iodoketone 6 | C₁₅H₂₅IO | 364.26 | - | Signals corresponding to the introduced side chain and iodine-bearing carbon | - |

| cis-Hydrindanone 4 | C₁₅H₂₄O | 220.35 | - | Upfield shift of olefinic protons, characteristic signals for the bicyclic system | - |

| (-)-Bakkenolide III | C₁₅H₂₂O₃ | 250.33 | - | ¹H NMR and ¹³C NMR data consistent with the natural product | Matches literature value |

Note: Specific yields and detailed spectroscopic data are typically found in the supporting information of the original publication.

Biological Activity and Signaling Pathway of this compound

This compound has been shown to possess significant anti-inflammatory and anti-neuroinflammatory properties.[1] Studies have indicated that these effects are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

The proposed mechanism involves the following key steps:

-

Activation of AMPK: this compound promotes the phosphorylation and activation of AMPK.

-

Nrf2 Translocation: Activated AMPK facilitates the dissociation of Nrf2 from its inhibitor, Keap1, and its translocation into the nucleus.

-

ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Upregulation of Antioxidant and Anti-inflammatory Genes: This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Inhibition of Pro-inflammatory Mediators: The upregulation of these antioxidant enzymes helps to suppress the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other inflammatory mediators.[1]

Visualizations

Synthetic Workflow of (-)-Bakkenolide III

Caption: Synthetic route to (-)-Bakkenolide III and its conversion to this compound.

AMPK/Nrf2 Signaling Pathway Activated by this compound

Caption: this compound activates the AMPK/Nrf2 pathway to exert anti-inflammatory effects.

Conclusion

The total synthesis of this compound, accomplished through the strategic synthesis of the key intermediate (-)-Bakkenolide III, provides a robust platform for the production of this biologically active natural product and its analogs. The enantiospecific route starting from (S)-(+)-carvone, highlighted by a key radical cyclization, demonstrates an elegant solution to the stereochemical challenges inherent in this molecular architecture. The elucidation of its anti-inflammatory mechanism via the AMPK/Nrf2 signaling pathway opens new avenues for the development of novel therapeutic agents for inflammatory diseases. This guide serves as a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration of the bakkenolide family of compounds.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Bakkenolide B and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) B, a sesquiterpene lactone primarily isolated from Petasites japonicus, has emerged as a promising natural product with a diverse range of biological activities. Its potent anti-inflammatory, anti-allergic, and neuroprotective properties have garnered significant interest within the scientific community, paving the way for extensive research into its therapeutic potential. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Bakkenolide B and its analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. By dissecting the relationship between chemical structure and biological function, we aim to illuminate the key molecular features governing the efficacy of these compounds and to guide the rational design of future derivatives with enhanced potency and selectivity.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways implicated in inflammation and immune responses. Understanding these mechanisms is crucial for interpreting SAR data and for designing derivatives with targeted activities.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated significant anti-inflammatory and anti-allergic properties in various in vitro and in vivo models.[1] It effectively inhibits the degranulation of mast cells, a critical event in the allergic response, thereby reducing the release of histamine (B1213489) and other inflammatory mediators.[1] One study noted that this compound at a concentration of 10 µg/mL (approximately 25.6 µM) showed significant inhibitory effects in RBL-2H3 mast cells.[2] Furthermore, it has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1]

A key mechanism underlying its anti-inflammatory effects is the activation of the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation.[3]

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to significantly reduce the production of several pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated microglia.[3] This broad-spectrum inhibition of inflammatory mediators highlights its potential as a therapeutic agent for neuroinflammatory conditions.

Neuroprotective Effects

Beyond its anti-inflammatory properties, this compound and other bakkenolides have been reported to exhibit neuroprotective effects.[4] An extract containing a mixture of bakkenolides has been shown to protect neurons from cerebral ischemic injury by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory and apoptotic pathways.[5]

Structure-Activity Relationship (SAR) Studies

The biological activity of bakkenolides is intrinsically linked to their chemical structure. While a comprehensive quantitative SAR study across a wide range of derivatives with diverse biological endpoints is not yet fully established in the public domain, available data provides valuable insights into the key structural features influencing activity.

A crucial structural element for the anti-inflammatory activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety.[6] This reactive group can undergo Michael addition with nucleophilic residues, such as cysteine sulfhydryl groups on target proteins, leading to the modulation of their function.

A comparative study has indicated that Bakkenolide A exhibits weaker activity compared to this compound, suggesting that the specific stereochemistry and functional groups of this compound are crucial for its enhanced biological effects.

The following table summarizes the available quantitative data for this compound and related compounds. The limited availability of IC50 values for a broad and consistent set of assays across multiple bakkenolide derivatives currently restricts a more detailed quantitative SAR analysis.

Table 1: Quantitative Biological Data for this compound and Related Compounds

| Compound | Assay | Cell Line/Model | Endpoint | IC50/EC50 | Reference |

| This compound | Mast Cell Degranulation | RBL-2H3 | Inhibition | ~25.6 µM | [2] |

| Bakkenolide G | Platelet Aggregation | Platelets | Inhibition | 5.6 µM | [7] |

| Bakkenolide G | PAF Receptor Binding | Platelets | Inhibition | 2.5 µM | [7] |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound, the following diagrams illustrate key signaling pathways and a typical experimental workflow for its evaluation.

Caption: this compound Signaling Pathways.

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a widely accepted method to assess the anti-allergic potential of compounds by measuring their ability to inhibit mast cell degranulation.[1]

Materials:

-

RBL-2H3 cells

-

DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

-

Anti-dinitrophenyl (DNP)-IgE

-

DNP-human serum albumin (HSA)

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

0.1 M citrate (B86180) buffer, pH 4.5

-

0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

-

Triton X-100

Procedure:

-